molecular formula C22H25N3O5 B2759948 5-(3,4-dimethoxyphenyl)-1,8,8-trimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione CAS No. 868214-70-4

5-(3,4-dimethoxyphenyl)-1,8,8-trimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No.: B2759948
CAS No.: 868214-70-4
M. Wt: 411.458
InChI Key: NUVPCMQIJQTJMK-UHFFFAOYSA-N
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Description

5-(3,4-dimethoxyphenyl)-1,8,8-trimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a useful research compound. Its molecular formula is C22H25N3O5 and its molecular weight is 411.458. The purity is usually 95%.
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Biological Activity

5-(3,4-dimethoxyphenyl)-1,8,8-trimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex organic compound belonging to the class of pyrimidoquinolines. Its unique structure comprises a pyrimidine ring fused with a quinoline moiety and features multiple functional groups such as methoxy substituents and a trione group. This compound has garnered attention for its potential biological activities.

Synthesis

The synthesis of this compound typically involves several key reactions that can be achieved through various methods. For instance, one common approach includes the three-component coupling reaction of aldehyde with dimedone or 1,3-cyclohexadione in the presence of specific catalysts under controlled conditions .

Biological Activities

Research indicates that pyrimidoquinolines exhibit a range of biological activities including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antifungal properties against various strains such as Candida dubliniensis and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 1 to 4 μg/mL .
  • Antioxidant Properties : Quinoline derivatives are known for their antioxidant capabilities. The presence of functional groups in the structure contributes to their ability to scavenge free radicals and reduce oxidative stress .
  • Neuroprotective Effects : Some studies suggest that compounds similar to this pyrimidoquinoline can penetrate the blood-brain barrier and exhibit neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease .

Antifungal Activity

A study evaluating the antifungal activity of various pyrimidoquinoline derivatives found that this compound demonstrated effective inhibition against C. dubliniensis and C. albicans, with specific binding modes elucidated through molecular modeling techniques .

Antioxidant Research

Research focusing on quinoline derivatives highlighted their potential as antioxidants. The compound's ability to reduce oxidative damage was attributed to its structural features allowing for effective radical scavenging. This activity is crucial in mitigating conditions related to oxidative stress .

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityMIC (μg/mL)
This compoundStructureAntifungal1-4
5-Methoxy-2,2-dimethyldihydropyrano-(2,3-b)-quinolineStructureAntibacterial (MRSA)500
6-Hydroxy-2,2,-trimethyl-1,2-dihydroquinolineStructureNeuroprotectiveN/A

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-1,8,8-trimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-22(2)9-12-17(13(26)10-22)16(11-6-7-14(29-4)15(8-11)30-5)18-19(23-12)25(3)21(28)24-20(18)27/h6-8,16,23H,9-10H2,1-5H3,(H,24,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVPCMQIJQTJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N(C(=O)NC3=O)C)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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